molecular formula C18H16ClNOS B1393926 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160257-18-0

6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride

Cat. No.: B1393926
CAS No.: 1160257-18-0
M. Wt: 329.8 g/mol
InChI Key: PMQQCCKLANVMQG-UHFFFAOYSA-N
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Description

6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H16ClNOS and a molecular weight of 329.85. This compound is primarily used in research settings, particularly in the field of proteomics . It is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carboxylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride product. The general reaction scheme is as follows:

    Starting Material: 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carboxylic acid

    Reagent: Thionyl chloride (SOCl2)

    Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures

    Product: this compound

Chemical Reactions Analysis

6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

  • Substitution Reactions: : The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

      Reagents: Amines, alcohols, thiols

      Conditions: Typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

      Products: Amides, esters, thioesters

  • Hydrolysis: : The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

      Reagents: Water or aqueous base

      Conditions: Room temperature or slightly elevated temperatures

      Products: 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carboxylic acid

Scientific Research Applications

6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride is used extensively in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, facilitating the study of protein structure and function. Additionally, it may be used in the synthesis of more complex molecules for biological studies .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity allows it to modify proteins and peptides, which can be useful in studying protein interactions and functions .

Comparison with Similar Compounds

6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride can be compared with other acylating agents such as:

    Acetyl chloride: A simpler acylating agent with a smaller molecular structure.

    Benzoyl chloride: Another acylating agent with a benzene ring, making it more hydrophobic.

    4-Nitrobenzoyl chloride: An acylating agent with an electron-withdrawing nitro group, increasing its reactivity.

Compared to these compounds, this compound has a more complex structure, which may confer unique reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

6-ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNOS/c1-3-11-5-7-15-13(9-11)14(18(19)21)10-16(20-15)17-8-6-12(4-2)22-17/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQQCCKLANVMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(S3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191409
Record name 6-Ethyl-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-18-0
Record name 6-Ethyl-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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